ABC99 was developed through activity-based protein profiling, a technique that allows for the identification and characterization of enzyme inhibitors. It belongs to the class of irreversible inhibitors and specifically targets the Wnt-deacylating enzyme Notum, which is implicated in various biological processes including neurogenesis and tissue regeneration .
The synthesis of ABC99 involves several key steps starting from commercially available N-hydroxyhydantoin. The process typically includes:
The synthesis pathway is detailed in various publications, highlighting the importance of optimizing reaction conditions for yield and selectivity.
The molecular structure of ABC99 reveals a complex arrangement that facilitates its interaction with the Notum enzyme. Key features include:
Data from crystallographic studies indicate that ABC99 binds within a hydrophobic pocket adjacent to the catalytic triad of Notum, which includes Ser232, His389, and Asp340. This positioning is critical for its inhibitory action .
ABC99 primarily acts through irreversible inhibition of Notum by covalently modifying residues within its active site. The mechanism involves:
This specificity is advantageous for research applications where modulation of Wnt signaling is desired without affecting other pathways.
The mechanism by which ABC99 inhibits Notum involves several steps:
This mechanism has been validated through various biochemical assays demonstrating enhanced Wnt signaling in cellular models treated with ABC99.
ABC99 possesses several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool in studies involving Notum and Wnt signaling .
ABC99 has significant applications in scientific research:
ABC99 (CAS 2331255-53-7) is an N-hydroxyhydantoin (NHH) carbamate with the molecular formula C₂₂H₂₁ClN₄O₅ and a molecular weight of 456.88 g/mol. It appears as a white to off-white solid, soluble in DMSO (2–25 mg/mL), and is characterized by the SMILES string: O=C(N1C2=CC=CC=C2OCC1)ON(C3=O)C(N4C3CN(CC5=CC=C(Cl)C=C5)CC4)=O [2] [3] [8]. The compound features a chloro-benzyl leaving group and a dihydrobenzoxazine staying group, critical for its irreversible inhibition mechanism. ABC99 was developed using activity-based protein profiling (ABPP), a chemoproteomic strategy enabling the discovery of selective serine hydrolase inhibitors. This approach allowed optimization of the NHH carbamate scaffold for potency against NOTUM while minimizing off-target effects [1] [4].
Table 1: Physicochemical Properties of ABC99
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₁ClN₄O₅ |
Molecular Weight | 456.88 g/mol |
CAS Number | 2331255-53-7 |
Appearance | White to off-white solid |
Solubility | ≥2 mg/mL in DMSO |
ABC99 emerged from efforts to target the Wnt signaling pathway, which regulates embryogenesis, tissue homeostasis, and stem cell fate. NOTUM, a secreted carboxylesterase, deactivates Wnt proteins by removing an essential O-palmitoleate modification from a conserved serine residue (e.g., Ser209 in Wnt3A). This post-translational modification is required for Wnt ligands to bind Frizzled receptors and initiate signaling. NOTUM’s enzymatic activity establishes it as a negative feedback regulator of Wnt signaling, with implications in osteoporosis, neurodegenerative diseases, and colorectal cancer [1] [5] [7]. Prior ABC99, NOTUM inhibitors were limited to reversible scaffolds like heteroaryl-fused thiophenes, which lacked comprehensive selectivity profiling. ABC99 thus represented a breakthrough as the first irreversible inhibitor with sub-100 nM potency and >50-fold selectivity over other serine hydrolases [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1